molecular formula C16H15N3O2S B3019398 4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286700-01-3

4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No. B3019398
CAS RN: 1286700-01-3
M. Wt: 313.38
InChI Key: FCUDEMYCMJOMPS-UHFFFAOYSA-N
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Description

The compound "4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide" is a chemical entity that appears to be related to various research areas, including the development of reagents for protein sequence analysis and the synthesis of compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful for understanding the broader context of research in this area.

Synthesis Analysis

The synthesis of related compounds involves the use of silylated intermediates and reactions with chlorinated furans, as seen in the synthesis of furanyl and pyranyl derivatives of triazenoimidazole and triazenopyrazole carboxamides . Another related synthesis involves the treatment of N-substituted amino furan carboxylic acids with chlorooxobis(oxazolidinyl)phosphorus and aromatic amines, leading to a novel furanone rearrangement . These methods suggest that the synthesis of the compound might also involve similar strategies, such as the use of silylated intermediates or rearrangement reactions.

Molecular Structure Analysis

The molecular structure of related compounds can be deduced from NMR and UV data, as demonstrated in the identification of positional isomers of tetrahydropyran derivatives . The presence of furan rings and the substitution patterns on these rings are critical for the molecular identity and potential biological activity of these compounds. The molecular structure of "4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide" would likely be characterized using similar spectroscopic techniques to determine its precise structure and substitution pattern.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of thiohydantoins from isothiocyanate reagents, which can be used for peptide sequence analysis . The reactivity of the furan ring and the isothiazole moiety in the compound of interest would be important for understanding its potential chemical reactions. The compound may undergo reactions typical of amides, such as hydrolysis, or it could participate in cycloaddition reactions due to the presence of the furan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, can be influenced by the presence of furan rings and substituents on the isothiazole ring . The antiallergic activity of some furan carboxamides suggests that the compound may also exhibit biological activities, which would be related to its chemical properties . The azo group in the related reagent for protein sequencing indicates that chromophoric groups can enhance the detection sensitivity of these compounds .

properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-4-6-11(7-5-10)14-13(17)15(22-19-14)16(20)18-9-12-3-2-8-21-12/h2-8H,9,17H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUDEMYCMJOMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(furan-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

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